molecular formula C10H10BrIO3 B14295989 2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one CAS No. 113258-85-8

2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B14295989
CAS No.: 113258-85-8
M. Wt: 384.99 g/mol
InChI Key: LLUVJVJWTSTVIA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine and iodine atoms attached to a dimethoxyphenyl ring, making it a halogenated derivative of phenyl ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one typically involves the bromination and iodination of a dimethoxyphenyl ethanone precursor. One common method involves the reaction of 2-iodo-4,5-dimethoxybenzaldehyde with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organometallic reagents such as Grignard reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted phenyl ethanone derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one

Uniqueness

2-Bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it a valuable intermediate for various synthetic and research applications.

Properties

CAS No.

113258-85-8

Molecular Formula

C10H10BrIO3

Molecular Weight

384.99 g/mol

IUPAC Name

2-bromo-1-(2-iodo-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10BrIO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3

InChI Key

LLUVJVJWTSTVIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)I)OC

Origin of Product

United States

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